Meta-COOH vs. Para-COOH Regioisomers: ~4.3-Fold Potency Advantage in CK2α Allosteric Inhibition
In the 3-nitrophenyl-substituted 2-aminothiazole series, the meta-carboxylate regioisomer (compound 2, i.e., 3-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, also known as CK2α-IN-1) inhibits purified CK2α with an IC50 of 7 μM, while the para-carboxylate regioisomer (compound 1) shows an IC50 of 30 μM—a 4.3-fold difference [1]. Crucially, the unsubstituted para-carboxylate analog lacking any 4-aryl group (compound 9, i.e., 4-(thiazol-2-ylamino)benzoic acid) shows IC50 > 25 μM, confirming that the para orientation alone is insufficient for meaningful CK2α engagement even in the minimal scaffold [1]. This positional dependence establishes that the meta-carboxylate geometry of CAS 1099057-19-8 is a structural prerequisite for CK2α allosteric binding, not an interchangeable feature.
| Evidence Dimension | CK2α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold representative: compound 2 (meta-COOH, 3-nitrophenyl), IC50 = 7 μM; CAS 1099057-19-8 is the unsubstituted thiazole variant of this meta-COOH scaffold |
| Comparator Or Baseline | Compound 1 (para-COOH, 3-nitrophenyl), IC50 = 30 μM; Compound 9 (para-COOH, unsubstituted thiazole), IC50 > 25 μM |
| Quantified Difference | Meta-COOH (Cpd 2) is 4.3-fold more potent than para-COOH (Cpd 1); unsubstituted para-COOH (Cpd 9) is essentially inactive (>25 μM) |
| Conditions | Purified CK2α enzyme; IC50 values mean of ≥ 2 experiments, S.D. ≤ 20% (except Cpd 1, S.D. ≤ 40%) |
Why This Matters
Procurement of the meta-regioisomer is essential for CK2α-targeted programs; the para regioisomer (CAS 774544-69-3) yields >3.6-fold lower potency even with optimal 4-aryl substitution, and is inactive in the unsubstituted form.
- [1] Bestgen, B. et al. (2019). J. Med. Chem., 62(4), 1817–1836. Table 1: meta-COOH (Cpd 2) IC50 = 7 μM vs. para-COOH (Cpd 1) IC50 = 30 μM; unsubstituted para-COOH (Cpd 9) IC50 > 25 μM. PMC7579840. View Source
